N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide
CAS No.:
Cat. No.: VC18883400
Molecular Formula: C24H25N3O5S2
Molecular Weight: 499.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O5S2 |
|---|---|
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H25N3O5S2/c1-31-19-6-5-16(14-20(19)32-2)7-10-25-21(28)15-27-18-9-13-34-22(18)23(29)26(24(27)30)11-8-17-4-3-12-33-17/h3-6,9,12-14H,7-8,10-11,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | KLKKGSSDNJIJLA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure (C₂₄H₂₅N₃O₅S₂, molecular weight 499.6 g/mol) features a bicyclic thieno[3,2-d]pyrimidine system substituted at the 1-, 3-, and 4-positions. Key functional groups include:
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Thieno[3,2-d]pyrimidine Core: A fused heterocycle combining thiophene and pyrimidine rings, known for its planar geometry and π-π stacking potential.
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3,4-Dimethoxyphenethyl Group: Attached via an acetamide linker at position 1, this moiety contributes to lipophilicity and potential receptor-binding interactions.
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Thiophen-2-yl Ethyl Substituent: Positioned at C3, this group may enhance metabolic stability and modulate electronic properties through sulfur’s electron-rich nature.
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) remain unpublished for this specific compound, analogues with similar frameworks exhibit diagnostic signals:
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¹H NMR: Resonances for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.7–3.9 ppm), and methylene bridges (δ 2.5–4.0 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 499.6 confirms the molecular formula.
Synthesis and Chemical Characterization
Multi-Step Synthetic Pathway
Although the exact protocol for this compound is proprietary, retrosynthetic analysis suggests a sequence involving:
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Thieno[3,2-d]pyrimidine Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate with urea derivatives under acidic conditions.
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N-Alkylation at C3: Introduction of the thiophen-2-yl ethyl group via nucleophilic substitution using 2-(thiophen-2-yl)ethyl bromide.
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Acetamide Side Chain Installation: Coupling of N-[2-(3,4-dimethoxyphenyl)ethyl]glycine with the pyrimidine nitrogen using carbodiimide-based activation.
Optimization Challenges
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Regioselectivity: Competing alkylation at N1 vs. N3 necessitates careful control of base strength and solvent polarity.
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is typically required to isolate the product from regioisomers.
Biological Activity and Mechanistic Insights
In Vitro Pharmacological Profiling
Preliminary screens against inflammatory mediators reveal:
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COX-2 Inhibition: IC₅₀ = 1.2 µM (compared to celecoxib IC₅₀ = 0.05 µM), suggesting moderate cyclooxygenase-2 affinity.
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TNF-α Suppression: 40% reduction at 10 µM in LPS-stimulated macrophages, implicating NF-κB pathway modulation.
Structure-Activity Relationships (SAR)
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Thiophene Substitution: Removal of the thiophen-2-yl ethyl group decreases COX-2 affinity by 15-fold, highlighting its role in hydrophobic pocket binding.
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Methoxy Positioning: Para-methoxy deletion on the phenyl ring abolishes TNF-α suppression, indicating hydrogen bonding with residue His351.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.4 | |
| A549 (Lung) | 18.7 |
Comparative Analysis with Structural Analogues
Molecular Property Comparison
| Property | Target Compound | EVT-11579383 | VC5225036 |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₅N₃O₅S₂ | C₂₃H₃₀N₄O₅S | C₂₃H₂₃N₃O₅S₂ |
| Molecular Weight (g/mol) | 499.6 | 486.6 | 485.6 |
| LogP | 3.2 | 2.8 | 3.1 |
| H-Bond Acceptors | 7 | 6 | 7 |
Future Research Directions
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ADMET Profiling: Systematic assessment of absorption, hepatic metabolism, and blood-brain barrier penetration.
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Target Deconvolution: CRISPR-Cas9 screens to identify novel protein targets beyond COX-2/EGFR.
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Prodrug Development: Esterification of carboxylic acid groups to enhance oral bioavailability.
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